sodium;3-aminobenzoate

Corrosion inhibition Reinforced concrete Alkali-activated materials

Researchers requiring meta-substituted aminobenzoates face isomer contamination that compromises reaction specificity. Sodium 3-aminobenzoate eliminates this risk through regiospecific meta-amino positioning. • Non-participating amino in Ugi-type MCRs; para-isomer reacts, meta remains inert • Validated comparator for aminobenzoate corrosion inhibitor SAR studies in cementitious systems • Superior aqueous solubility vs. free acid (5.9 g/L), enables fully ionized carboxylate for buffers Supplied at ≥98% purity with HPLC verification; analytical documentation available.

Molecular Formula C7H6NNaO2
Molecular Weight 159.12 g/mol
Cat. No. B7882401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;3-aminobenzoate
Molecular FormulaC7H6NNaO2
Molecular Weight159.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)[O-].[Na+]
InChIInChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
InChIKeyBQUBXHVVWRFWJX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-Aminobenzoate Procurement Guide: Chemical Identity and Baseline Specifications


Sodium 3-aminobenzoate (CAS 17264-94-7) is the monosodium salt of 3-aminobenzoic acid (meta-aminobenzoic acid, MABA), with the molecular formula C7H6NNaO2 and molecular weight 159.12 g/mol . This compound belongs to the aminobenzoate family and features an amino group positioned at the meta position relative to the carboxylate group. The compound appears as a solid with density 1.315 g/cm³ and exhibits water solubility characteristic of carboxylate salts . For procurement purposes, the material is typically supplied at purity levels meeting research or industrial specifications, with standard analytical characterization including NMR and HPLC verification available from qualified suppliers.

Why Sodium 3-Aminobenzoate Cannot Be Substituted with Ortho- or Para-Isomers Without Consequence


The aminobenzoate family exhibits profound regioisomer-dependent divergence in both chemical reactivity and functional performance that precludes simple substitution. Ortho-aminobenzoate (anthranilate) demonstrates fundamentally different chelation behavior and corrosion inhibition efficacy compared to meta-aminobenzoate [1], while para-aminobenzoate (PABA sodium salt) shows distinct reactivity patterns in multicomponent reactions [2]. The position of the amino group relative to the carboxylate determines steric accessibility, electronic distribution, and metal-binding geometry—all of which directly affect performance in applications from corrosion inhibition to synthetic chemistry. Therefore, sodium 3-aminobenzoate must be evaluated and procured as a specific regioisomer rather than as an interchangeable member of a broader chemical class.

Sodium 3-Aminobenzoate Comparative Performance Data: Corrosion Inhibition and Regioisomer-Specific Reactivity


Sodium 3-Aminobenzoate vs. Sodium N-Phenylanthranilate: Direct Head-to-Head Corrosion Inhibition in Alkali-Activated Fly Ash Mortar

In a direct comparative study of corrosion inhibitor mixtures for reinforcing steel in carbonated alkali-activated fly ash mortar, the mixture containing sodium 3-aminobenzoate (3AMB) combined with disodium β-glycerol phosphate (GPH) demonstrated inferior protective performance compared to the mixture containing sodium N-phenylanthranilate (PhAMB) combined with GPH [1]. The PhAMB mixture exhibited superior protective properties under identical experimental conditions of 60-day carbonation exposure at 65% relative humidity and subsequent chloride contamination [1].

Corrosion inhibition Reinforced concrete Alkali-activated materials

Regioisomer Comparison: Ortho-, Meta-, and Para-Aminobenzoic Acids in Iron Corrosion Inhibition

A systematic study comparing ortho-, meta-, and para-aminobenzoic acids as corrosion inhibitors for iron in aerated 0.5M sodium sulfate solution at 40°C revealed a clear efficacy ranking: ortho-aminobenzoic acid (anthranilic acid) exhibited the best corrosion inhibition among all inhibitors tested, while meta-aminobenzoic acid (3-aminobenzoic acid) and para-aminobenzoic acid showed inferior performance [1]. The study utilized potentiodynamic polarization measurements to quantify inhibition behavior across pH values between 5 and 8 [1].

Corrosion science Aminobenzoic acids Inhibitor screening

Regiospecific Chemical Selectivity: 3-Aminobenzoic Acid vs. 4-Aminobenzoic Acid in Ugi Multicomponent Reactions

In a comparative study of isocyanide-based multicomponent reactions, 3-aminobenzoic acid and 4-aminobenzoic acid exhibited fundamentally different reactivity patterns. While 3-aminobenzoic acid showed no reaction under the tested conditions, 4-aminobenzoic acid proceeded to form the U-5C-4CR product exclusively [1]. This divergent behavior demonstrates that the meta-positioning of the amino group in sodium 3-aminobenzoate confers distinct chemical selectivity that cannot be replicated by the para-isomer.

Multicomponent reactions Ugi reaction Regioselectivity

Solubility Differentiation: 3-Aminobenzoic Acid Water Solubility Baseline

3-Aminobenzoic acid exhibits a water solubility of 5.9 g/L at 15°C . The sodium salt form (sodium 3-aminobenzoate) would be expected to exhibit significantly enhanced aqueous solubility due to ionic carboxylate character compared to the free acid form. This property distinguishes the meta-isomer from other aminobenzoate salts in formulation contexts where dissolution rate and aqueous compatibility are critical parameters.

Physicochemical properties Formulation development Solubility parameters

Sodium 3-Aminobenzoate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Corrosion Inhibitor Research: Benchmarking and Comparative Studies

Sodium 3-aminobenzoate serves as a valuable reference compound and mixture component in corrosion inhibitor research, particularly for carbon steel reinforcement in alkali-activated cementitious materials. The compound has been evaluated in combination with disodium β-glycerol phosphate in carbonated fly ash mortar systems exposed to chloride contamination [1]. Its established performance position relative to ortho- and para-isomers—where ortho-aminobenzoic acid demonstrates superior inhibition efficacy—makes sodium 3-aminobenzoate useful as a comparator in structure-activity relationship studies of aminobenzoate-based corrosion inhibitors [2].

Regioisomer-Specific Synthetic Chemistry

Sodium 3-aminobenzoate is the preferred starting material for synthetic routes that require an aminobenzoate building block where the meta-amino group must remain unreactive under specific multicomponent reaction conditions. As demonstrated in Ugi-type reactions, 3-aminobenzoic acid exhibits no reactivity whereas the para-isomer undergoes exclusive product formation [3]. This regiospecific behavior makes sodium 3-aminobenzoate the appropriate choice when synthetic strategies demand selective non-participation of the amino moiety in isocyanide-based transformations.

Aqueous Formulation Development Requiring Carboxylate Salt Properties

The sodium salt form of 3-aminobenzoic acid offers enhanced aqueous solubility compared to the free acid (which has limited water solubility of 5.9 g/L at 15°C) . This property makes sodium 3-aminobenzoate suitable for applications requiring fully ionized carboxylate functionality in aqueous media, including buffer preparation, ionic strength adjustment, and as a water-soluble precursor for further derivatization where the meta-amino group serves as a handle for subsequent modifications.

Derivatization and Analytical Method Development

Sodium 3-aminobenzoate and its parent acid have been explored as derivatization agents in analytical chemistry applications, including as tags for carbohydrate analysis via capillary electrophoresis with laser-induced fluorescence detection [4]. While the compound is not the dominant derivatization agent in this field (where other aminobenzoate derivatives may offer superior performance), its meta-substitution pattern provides distinct spectroscopic and chromatographic properties that may be advantageous for specific analytical separations requiring alternative retention behavior or detection characteristics.

Technical Documentation Hub

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